![molecular formula C16H22N2O2 B11850932 Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 1086394-76-4](/img/structure/B11850932.png)
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a chemical compound with the molecular formula C16H22N2O2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a spirocyclic lactam as the starting material, which undergoes nucleophilic substitution with benzylamine to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cbz-2,6-diazaspiro[4.5]decane: A similar spirocyclic compound with a carbobenzyloxy group.
6-benzyl-2,6-diazaspiro[4.5]decane: Another related compound with a similar spirocyclic structure.
Uniqueness
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific structural features and the presence of the benzyl and carboxylate groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1086394-76-4 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-4-8-16(18)9-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2 |
InChI-Schlüssel |
FJHGHWYEBQYRBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C2(C1)CCNC2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


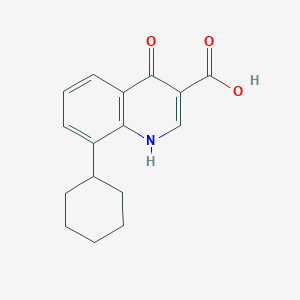

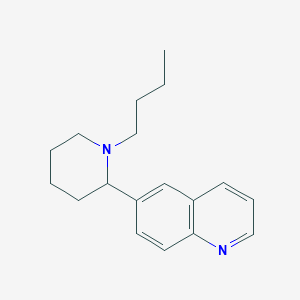
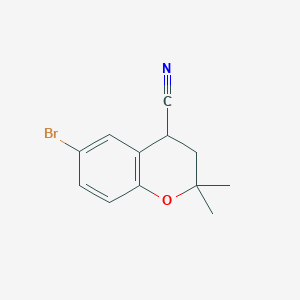
![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)

![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
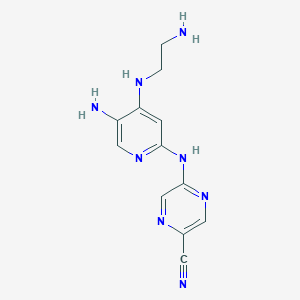
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
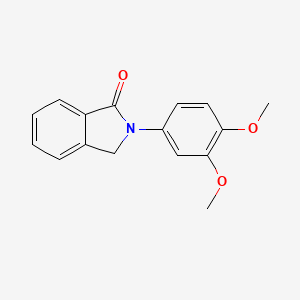
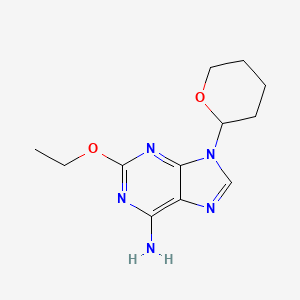
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
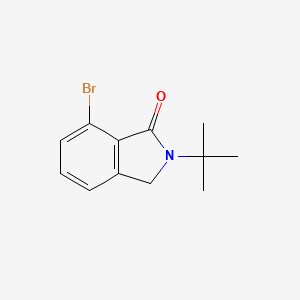
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
